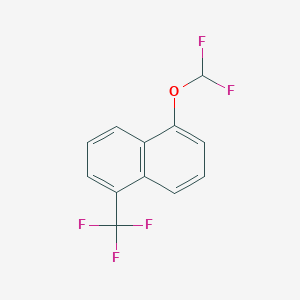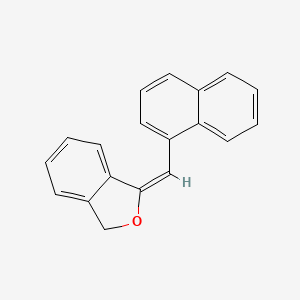
5,7-Dichloro-2-propylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2-propylquinolin-4-amine is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. They exhibit a range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5,7-Dichloro-2-propylquinolin-4-amine, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include:
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, reducing reaction times and energy consumption.
Solvent-Free Reactions: These reactions are conducted without solvents, minimizing environmental impact.
Ionic Liquid Mediated Reactions: Ionic liquids are used as solvents or catalysts, offering advantages such as recyclability and reduced toxicity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-propylquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a chlorine atom with a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Substitution Reactions: These include halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Nucleophilic Aromatic Substitution: Produces substituted quinolines.
Oxidation: Forms quinoline N-oxides.
Reduction: Yields dihydroquinolines.
Scientific Research Applications
5,7-Dichloro-2-propylquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antimalarial, and anticancer agents.
Biological Research: The compound is studied for its potential to inhibit DNA synthesis and promote bacterial DNA cleavage.
Industrial Applications: It is used in the synthesis of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-propylquinolin-4-amine involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinazoline Derivatives: These compounds also exhibit antimicrobial and anticancer activities.
8-Hydroxyquinoline: Known for its therapeutic value and potential as a building block for pharmacologically active scaffolds
Uniqueness
5,7-Dichloro-2-propylquinolin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1189106-39-5 |
|---|---|
Molecular Formula |
C12H12Cl2N2 |
Molecular Weight |
255.14 g/mol |
IUPAC Name |
5,7-dichloro-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H12Cl2N2/c1-2-3-8-6-10(15)12-9(14)4-7(13)5-11(12)16-8/h4-6H,2-3H2,1H3,(H2,15,16) |
InChI Key |
SYMYQPWFJRHGSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)

![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)
![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)


![Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11858758.png)



![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)

